molecular formula C11H10N2O4 B2829400 (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid CAS No. 869947-94-4

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Cat. No.: B2829400
CAS No.: 869947-94-4
M. Wt: 234.211
InChI Key: CUELILSJQNHUOS-UHFFFAOYSA-N
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Description

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.211. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Exploration

Research has focused on expanding the arsenal of biologically active substances by exploring the derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. A novel approach to the synthesis of the key intermediate, 2-(2,4-dioxo-1,4-dihydro-quinazolin-3(2H)-yl)acetic acid, has been developed. This pathway allows for systematic series production of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides, showcasing potential in anticonvulsant activity. Pharmacological studies highlight a compound that improved experimental convulsive syndrome rates in mice, recommending it for further research due to its promising anticonvulsive effect mechanism, as suggested by its inhibition of сarbonic anhydrase II (Wassim El Kayal et al., 2019).

Chemical Transformation and Reactivity

The compound has been utilized in redox-annulation processes involving cyclic amines and electron-deficient o-Tolualdehydes, where acetic acid acts as the solvent and promoter. This involves dual C-H functionalization, demonstrating the compound's reactivity and potential in creating complex molecules (Anirudra Paul, Alafate Adili, D. Seidel, 2019).

Antimicrobial and Analgesic Activities

Studies on derivatives, such as 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, have been conducted to explore their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. These investigations reveal significant analgesic and anti-inflammatory activities in some compounds, highlighting the compound's utility in designing new therapeutic agents (S. Sahu et al., 2008).

Environmental Applications

The compound's framework has been applied in environmentally benign synthesis processes. For example, lactic acid has been used as a green catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, emphasizing short reaction times, easy workup, and minimal environmental impact. This approach underscores the potential of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivatives in green chemistry applications (S. Zhaleh et al., 2016).

Properties

IUPAC Name

2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-12-10(16)7-4-2-3-5-8(7)13(11(12)17)6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUELILSJQNHUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-94-4
Record name 2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
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